![molecular formula C17H21ClN2S B1392632 (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1243052-94-9](/img/structure/B1392632.png)
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Overview
Description
“(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” is a compound of interest due to its unique biochemical properties . It contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The title compound contains a methylpiperidine ring in the stable chair conformation. The mean plane of the twisted piperidine ring subtends a dihedral angle of 39.89 (7)° with that of the benzene ring .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Scientific Research Applications
1. Piperidine Derivatives Synthesis
In the field of organic chemistry, piperidine derivatives, including (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine, are synthesized for various applications. Sensfuss and Habicher (1998) explored the synthesis of bicyclic 2-aminothiophenes, which are used in cyclizations to produce new tricyclic thienopyridine and thienopyrimidine derivatives. This synthesis process did not require the protection of the piperidine nitrogen, illustrating the compound's stability and versatility in chemical reactions (Sensfuss & Habicher, 1998).
2. Crystal Structure and Quantum Chemical Studies
Fatma et al. (2017) conducted a study on a structurally similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. They investigated its crystal structure using X-ray crystallography and performed quantum chemical studies using density functional theory (DFT). These studies provided insights into molecular geometry, hyperpolarizability, and molecular electrostatic potential, contributing to the understanding of similar piperidine-based compounds (Fatma et al., 2017).
3. Piperidine in Coordination Chemistry
The compound's piperidine moiety has been studied in the context of coordination chemistry. Amirnasr et al. (2001) synthesized Co(III) complexes involving piperidine and analyzed them using various spectroscopic methods. These complexes exhibited specific structural and bonding characteristics, highlighting the role of piperidine derivatives in inorganic and coordination chemistry (Amirnasr et al., 2001).
4. Piperidine Derivatives in Chemical Reactions
The study of piperidine derivatives extends to their behavior in chemical reactions. Ebule et al. (2019) reported a method for generating 4-chloropiperidines, demonstrating the reactivity and functional group tolerance of piperidine derivatives in organic synthesis. Their study emphasized the environmental benefits and broad substrate scope of this method (Ebule et al., 2019).
5. Antimicrobial Activity
Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, closely related to the compound . They explored its antimicrobial activity, emphasizing the potential of such compounds in medicinal chemistry and pharmaceutical research (Arora et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and piperidine-based compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a strong salt-bridge interaction . This interaction can result in changes in the target’s function, leading to various downstream effects.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations can vary widely and contribute to the compound’s overall biological activity.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c18-15-4-6-16(7-5-15)19-11-17-10-14(13-21-17)12-20-8-2-1-3-9-20/h4-7,10,13,19H,1-3,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVKPJITFFMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=C2)CNC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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